2,3-Bis(chloromethyl)pyrazine
Overview
Description
2,3-Bis(chloromethyl)pyrazine is an important organic compound with the molecular formula C6H6Cl2N2 and a molecular weight of 177.03 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(chloromethyl)pyrazine typically involves the chloromethylation of pyrazine derivatives. One common method includes the reaction of pyrazine with formaldehyde and hydrochloric acid under controlled conditions to introduce the chloromethyl groups at the 2 and 3 positions of the pyrazine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(chloromethyl)pyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Scientific Research Applications
2,3-Bis(chloromethyl)pyrazine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-Bis(chloromethyl)pyrazine involves its interaction with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential antimicrobial and anticancer activities .
Comparison with Similar Compounds
2,6-Bis(chloromethyl)pyridine: Another chloromethylated heterocycle with similar reactivity but different structural properties.
2,3-Dichloropyrazine: A related compound with chlorine atoms directly attached to the pyrazine ring instead of chloromethyl groups.
Uniqueness: 2,3-Bis(chloromethyl)pyrazine is unique due to the presence of two chloromethyl groups, which provide versatile sites for further chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of derivatives with diverse applications.
Biological Activity
2,3-Bis(chloromethyl)pyrazine is a pyrazine derivative that has garnered attention in scientific research due to its potential biological activities. This compound is primarily investigated for its antimicrobial and anticancer properties, as well as its role as a precursor in the synthesis of various pharmaceutical agents. This article aims to provide a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications.
This compound has the molecular formula C7H6Cl2N2 and a molecular weight of 189.04 g/mol. Its structure includes two chloromethyl groups attached to a pyrazine ring, which contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to modifications in the structure and function of proteins and nucleic acids, which underpins its antimicrobial and anticancer effects. The chloromethyl groups are particularly significant as they can be replaced by various nucleophiles, enhancing the compound's versatility in chemical reactions and biological interactions .
Antimicrobial Activity
Research indicates that this compound exhibits broad-spectrum antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains by disrupting cell wall synthesis and inducing DNA damage at elevated concentrations. For instance, studies involving transcriptional reporter assays demonstrated that this compound activates stress response pathways in bacteria, leading to cell death .
Table 1: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
E. coli | 50 µg/mL | Cell wall disruption |
Staphylococcus aureus | 30 µg/mL | DNA damage response |
Pseudomonas aeruginosa | 40 µg/mL | Inhibition of protein synthesis |
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promising results in anticancer research. It has been reported to inhibit the proliferation of various tumor cell lines with an effective concentration (EC50) ranging from 1-3 µM. The compound appears to interfere with cellular acetylation processes, which are crucial for gene expression regulation in cancer cells .
Case Study: Inhibition of Tumor Cell Lines
A study conducted on multiple cancer cell lines revealed that treatment with this compound resulted in:
- Inhibition of cell growth : Significant reduction in cell viability was observed after 48 hours of exposure.
- Induction of apoptosis : Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
- Altered gene expression : Key oncogenes were downregulated while tumor suppressor genes were upregulated.
Applications in Medicine
Given its biological activities, this compound is being explored as a precursor for developing novel pharmaceutical agents. Its ability to modify biological molecules makes it a valuable candidate for drug design aimed at targeting specific pathways involved in microbial infections and cancer progression .
Properties
IUPAC Name |
2,3-bis(chloromethyl)pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-3-5-6(4-8)10-2-1-9-5/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMYJOYXMZNZFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)CCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60529404 | |
Record name | 2,3-Bis(chloromethyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60529404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51043-75-5 | |
Record name | 2,3-Bis(chloromethyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60529404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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